N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-fluoroaniline, 3,5-dimethyl-2-phenylpyrazole, and a suitable pyrimidine precursor. The reaction is often carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) and a solvent like propanol, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the energy production in the bacteria, leading to its death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.
4-aminopyrrolo[2,3-d]pyrimidine: Another related compound with distinct pharmacological properties, particularly in anti-tubercular activity.
The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17FN4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
InChI Key |
JUFMYSRUGRXVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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